molecular formula C15H22N2Na2O16P2S B609320 Uridine 5 inverted exclamation marka-(trihydrogen diphosphate), 2-thio-, P inverted exclamation marka-|A-D-glucopyranosyl ester CAS No. 7077-89-6

Uridine 5 inverted exclamation marka-(trihydrogen diphosphate), 2-thio-, P inverted exclamation marka-|A-D-glucopyranosyl ester

Cat. No. B609320
CAS RN: 7077-89-6
M. Wt: 626.33
InChI Key: TYVFMVSNSGMZPA-QBNUFUENSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

MRS2690 is a potent P2Y14 receptor agonist (EC50 = 49 nM) that displays 7-fold higher potency than UDP-glucose.

Scientific Research Applications

Role in P2Y(14) Receptor Activation

Uridine-5'-diphosphoglucose (UDPG) activates the P2Y(14) receptor, a neuroimmune system GPCR. Research by Das et al. (2010) indicates that the P2Y(14) receptor tolerates glucose substitution with small alkyl or aryl groups or its truncation to uridine 5'-diphosphate (UDP), which is a full agonist at the human P2Y(14) receptor. 2-Thiouracil derivatives showed selectivity for activation of the human P2Y(14) vs the P2Y(6) receptor, making these nucleotides important pharmacological probes for the detection and characterization of the P2Y(14) receptor (Das et al., 2010).

Potential Inhibitors of Cytidine Triphosphate Synthase

Taylor et al. (2008) explored the synthesis of bismethylene triphosphate (BMT) nucleotides of uridine 4-phosphate (U-4-P) analogues as potent inhibitors of cytidine triphosphate synthase (CTPS), a crucial enzyme in pyrimidine biosynthesis. These stable analogues of UTP-4-P may serve as lead structures for the development of anticancer and antiviral agents (Taylor, Mirzaei, & Bearne, 2008).

Synthesis of Nonhydrolyzable Substrate Analogues

Grugier et al. (2000) synthesized C-glucopyranosyl nucleosides containing the N-acetyl glucosaminyl and uridine units as nonhydrolyzable substrate analogues aimed to inhibit chitin synthases. These compounds are significant for their potential to impact biological processes involving chitin synthesis (Grugier, Xie, Duarte, & Valéry, 2000).

Fluorinated 2-N-Acetamidosugar Nucleotides

Feng et al. (2004) synthesized fluorinated 2-N-acetamidosugar nucleotides, demonstrating their enzymatic construction. This research aids in understanding the biochemical pathways involving these modified nucleotides (Feng, Okuyama, Niikura, Ohta, Sadamoto, Monde, Noguchi, & Nishimura, 2004).

Synthesis of Methylene and Difluoromethylenephosphonate Analogues

Taylor et al. (2006) synthesized methylene and difluoromethylenephosphonate analogues of uridine-4-phosphate and 3-deazauridine-4-phosphate. This research contributes to the understanding of nucleoside analogues as potential therapeutic agents (Taylor, Mirzaei, Sharifi, & Bearne, 2006).

properties

CAS RN

7077-89-6

Product Name

Uridine 5 inverted exclamation marka-(trihydrogen diphosphate), 2-thio-, P inverted exclamation marka-|A-D-glucopyranosyl ester

Molecular Formula

C15H22N2Na2O16P2S

Molecular Weight

626.33

IUPAC Name

sodium (2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl [({[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-1-yl)oxolan-2-yl]methoxy}(sodiooxy)phosphoryl)oxy]phosphonate

InChI

InChI=1S/C15H24N2O16P2S.2Na/c18-3-5-8(20)10(22)12(24)14(31-5)32-35(27,28)33-34(25,26)29-4-6-9(21)11(23)13(30-6)17-2-1-7(19)16-15(17)36;;/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,25,26)(H,27,28)(H,16,19,36);;/q;2*+1/p-2/t5-,6-,8-,9-,10+,11-,12-,13-,14-;;/m1../s1

InChI Key

TYVFMVSNSGMZPA-QBNUFUENSA-L

SMILES

O=P(OP(O[C@H]1O[C@H](CO)[C@@H](O)[C@H](O)[C@H]1O)([O-])=O)(OC[C@H]2O[C@@H](N(C(N3)=S)C=CC3=O)[C@H](O)[C@@H]2O)O[Na].[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

MRS2690;  MRS 2690;  MRS-2690.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Uridine 5 inverted exclamation marka-(trihydrogen diphosphate), 2-thio-, P inverted exclamation marka-|A-D-glucopyranosyl ester
Reactant of Route 2
Uridine 5 inverted exclamation marka-(trihydrogen diphosphate), 2-thio-, P inverted exclamation marka-|A-D-glucopyranosyl ester
Reactant of Route 3
Uridine 5 inverted exclamation marka-(trihydrogen diphosphate), 2-thio-, P inverted exclamation marka-|A-D-glucopyranosyl ester
Reactant of Route 4
Reactant of Route 4
Uridine 5 inverted exclamation marka-(trihydrogen diphosphate), 2-thio-, P inverted exclamation marka-|A-D-glucopyranosyl ester
Reactant of Route 5
Uridine 5 inverted exclamation marka-(trihydrogen diphosphate), 2-thio-, P inverted exclamation marka-|A-D-glucopyranosyl ester
Reactant of Route 6
Uridine 5 inverted exclamation marka-(trihydrogen diphosphate), 2-thio-, P inverted exclamation marka-|A-D-glucopyranosyl ester

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